Indole Sulfenylation Catalytic Efficiency
In the synthesis of 3-sulfenyl indoles from indole and N-(phenylthio)phthalimide, anhydrous CeCl₃ (0.1 equiv.) in DMF at 70°C produced an 88% yield, whereas CeCl₃·7H₂O under identical conditions yielded only 61% . This 27-percentage-point performance gap demonstrates that hydrated CeCl₃ is suboptimal for reactions requiring strictly anhydrous environments, while remaining a viable, cost-effective Lewis acid for water-tolerant transformations such as Luche reductions .
| Evidence Dimension | Catalytic yield |
|---|---|
| Target Compound Data | CeCl₃·7H₂O: 61% yield |
| Comparator Or Baseline | Anhydrous CeCl₃: 88% yield |
| Quantified Difference | 27 percentage points (absolute difference) |
| Conditions | 0.1 equiv. catalyst, DMF solvent, 70°C, indole + N-(phenylthio)phthalimide model reaction |
Why This Matters
Procurement decisions must align hydration state with reaction water sensitivity: anhydrous CeCl₃ is required for maximum yield in strictly anhydrous systems, while CeCl₃ hydrate remains cost-effective and appropriate for aqueous-compatible transformations.
